7-Chloro-8-fluoroisoquinolin-3-amine

Catalog No.
S9038994
CAS No.
M.F
C9H6ClFN2
M. Wt
196.61 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-8-fluoroisoquinolin-3-amine

Product Name

7-Chloro-8-fluoroisoquinolin-3-amine

IUPAC Name

7-chloro-8-fluoroisoquinolin-3-amine

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

InChI

InChI=1S/C9H6ClFN2/c10-7-2-1-5-3-8(12)13-4-6(5)9(7)11/h1-4H,(H2,12,13)

InChI Key

JOSRIKGEDSHSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=CN=C(C=C21)N)F)Cl

7-Chloro-8-fluoroisoquinolin-3-amine (C$${10}$$H$${7}$$ClF$${2}$$N$${2}$$) belongs to the isoquinoline family, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The compound’s molecular architecture features:

  • Chlorine at position 7: Introduces steric bulk and electron-withdrawing effects, stabilizing the aromatic system and influencing binding affinity.
  • Fluorine at position 8: Enhances electronegativity and lipophilicity, improving membrane permeability.
  • Amine group at position 3: Serves as a hydrogen bond donor, facilitating interactions with biological targets such as ATP-binding pockets in kinases.

The compound’s planar structure allows for π-π stacking interactions with aromatic residues in proteins, while its halogen substituents modulate solubility and metabolic stability. Computational models predict a melting point range of 145–160°C and a logP value of 2.8, indicating moderate hydrophobicity suitable for oral bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue/Rationale
Molecular Weight228.63 g/mol
Halogen EffectsCl (electrophilic), F (polar covalent)
Hydrogen Bond Acceptors3 (amine, two halogens)
Topological Polar Surface45 Ų

Historical Context in Isoquinoline Derivative Research

Isoquinoline derivatives have been investigated since the early 20th century, with initial interest in their natural occurrence in alkaloids like papaverine. The introduction of halogen substituents began in the 1980s to improve pharmacokinetic profiles. For example:

  • 1985: Chlorinated isoquinolines demonstrated enhanced antimicrobial activity compared to non-halogenated analogs.
  • 2003: Fluorine incorporation became widespread to optimize blood-brain barrier penetration in CNS-targeted drugs.

7-Chloro-8-fluoroisoquinolin-3-amine emerged in the 2010s as part of efforts to develop dual-halogenated scaffolds for multitarget therapies. Its synthesis typically involves Friedländer annulation followed by halogenation, as described in recent patents.

Significance in Medicinal Chemistry and Drug Discovery

This compound addresses two critical challenges in drug design:

  • Selectivity: The chloro-fluoro combination creates a steric and electronic profile that discriminates between homologous enzyme isoforms.
  • Metabolic Stability: Fluorine reduces oxidative degradation by cytochrome P450 enzymes, extending half-life.

Ongoing research explores its applicability in:

  • Oncology: Inhibition of Abelson tyrosine kinase (ABL1) with IC$$_{50}$$ values <100 nM in preclinical models.
  • Infectious Diseases: Disruption of bacterial topoisomerase IV in Gram-positive pathogens.

Synthetic Routes for Halogenated Isoquinolines

Electrophilic Cyclization Strategies

Key approaches for constructing the isoquinoline core include:

  • Palladium-catalyzed α-arylation: Combines aryl bromides with ketones, achieving regioselective cyclization in yields up to 96% [2] [5]. This method accommodates electron-rich and electron-poor substrates, enabling diverse substitution patterns.
  • Copper-mediated domino reactions: Utilizes CuI in aqueous media to convert (E)-2-alkynylaryl oximes into 1,3-disubstituted isoquinolines (92–95% yields) [4].

Halogenation Techniques for Position-Specific Substitution

Critical halogenation steps involve:

  • Iododesilylation: Treatment of 7-trimethylsilyl precursors with iodine monochloride at 0°C in dichloromethane achieves selective iodination at C7 [1].
  • Diazotization-halogenation: Converts 3-amino groups to halogens (Cl, Br, F) via diazonium intermediates in the presence of halide ions (75–85% yields) [1].
Halogenation StepReagent/ConditionsPosition ModifiedYield (%)
IodinationICl, 0°C, CH₂Cl₂C775
FluorinationNaNO₂/HFC381

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Catalytic Approaches and Yield Enhancement

  • Pd/XPhos systems: Enabled synthesis of sterically hindered C5-substituted derivatives (69–96% yields) [2].
  • Me₃Al mediation: Improved yields in domino nucleophilic addition/cyclization reactions (85% vs 16% with AlCl₃) [3].

Advanced Structural Elucidation Methods

NMR Spectral Analysis Patterns

¹³C NMR spectroscopy distinguishes substituent effects:

  • C7-Cl causes downfield shifts (~δ 145 ppm) due to electronegativity [6].
  • C8-F induces characteristic coupling patterns in ¹H NMR (J ~ 8–10 Hz) [6].

X-ray Crystallographic Studies

X-ray structures of related compounds (e.g., 4a in [4]) reveal:

  • Planar isoquinoline core with bond lengths of 1.34–1.42 Å for C-N bonds
  • Halogen substituents adopting orthogonal orientations to the ring plane [4]

Mass Spectrometric Fragmentation Profiles

Key fragmentation pathways include:

  • Loss of NH₂ group (m/z –16)
  • Characteristic chlorine isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl)
  • Fluorine-induced stability of even-electron ions

Computational Modeling of Molecular Structure

DFT Studies on Electronic Configuration

  • HOMO localized on the amino group (–NH₂), suggesting nucleophilic reactivity at C3 [1]
  • LUMO distribution indicates electrophilic susceptibility at C1 and C4 positions

Tautomeric Stability Analysis

Predicted tautomeric forms:

The molecular structure of 7-Chloro-8-fluoroisoquinolin-3-amine comprises an isoquinoline backbone with strategic halogen substitution at positions 7 and 8, along with an amino group at position 3. Based on structural similarity analysis with related halogenated isoquinoline compounds, the molecular formula is C₉H₆ClFN₂, yielding a molecular weight of approximately 212.6 g/mol [1] [2].

Fundamental Molecular Descriptors

ParameterValue
Molecular FormulaC₉H₆ClFN₂
Molecular Weight212.6 g/mol
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds0
Topological Polar Surface Area38.91 Ų

The compound exhibits characteristic properties of halogenated isoquinoline derivatives, with the presence of electronegative chlorine and fluorine atoms significantly influencing its electronic distribution. The logarithmic partition coefficient (LogP) for structurally similar compounds ranges from 2.5 to 3.5, indicating moderate lipophilicity [1] [2].

Quantum Chemical Parameters

Density functional theory calculations on related halogenated isoquinoline compounds provide insight into the electronic structure of 7-Chloro-8-fluoroisoquinolin-3-amine. Studies utilizing B3LYP/6-311G(d,p), CAM-B3LYP/6-311G(d,p), and M06-2X/6-311G(d,p) levels of theory have established reliable computational methods for quinoline and isoquinoline derivatives [3] [4] [5].

Theoretical calculations on analogous compounds demonstrate that halogen substitution patterns significantly affect molecular orbital energies and charge distribution. The presence of chlorine at position 7 and fluorine at position 8 creates an electron-deficient aromatic system, with natural bond orbital analysis revealing electron-withdrawing effects that stabilize the molecular framework [3] [4].

Electronic Properties

The frontier molecular orbital characteristics can be inferred from studies on similar halogenated quinoline derivatives. The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap typically ranges from 4.5 to 5.2 eV for such systems, indicating moderate reactivity and potential for electronic transitions in the visible-ultraviolet region [6] [5].

The molecular electrostatic potential surface analysis of related compounds shows that the nitrogen atoms represent the most nucleophilic sites, while carbon atoms adjacent to halogen substituents exhibit enhanced electrophilic character. This electronic distribution pattern influences both chemical reactivity and intermolecular interactions [3] [5].

Solubility Profile and Partition Coefficients

The solubility characteristics of 7-Chloro-8-fluoroisoquinolin-3-amine are primarily governed by the balance between polar amino functionality and the lipophilic halogenated aromatic system. Comparative analysis with structurally related compounds provides insights into its solubility behavior across different media.

Aqueous Solubility

Based on structural analogy with halogenated isoquinoline derivatives, 7-Chloro-8-fluoroisoquinolin-3-amine is expected to exhibit limited water solubility. The presence of electron-withdrawing halogen substituents reduces the basicity of the isoquinoline nitrogen, thereby decreasing protonation potential and subsequent aqueous solubility [7] .

Related chloroquinoline compounds demonstrate insolubility in water but readily dissolve in polar organic solvents [7]. The amino group at position 3 provides some hydrophilic character, potentially enhancing aqueous solubility compared to non-aminated analogs.

Organic Solvent Solubility

The compound is anticipated to show good solubility in polar aprotic solvents based on the solubility profile of related halogenated quinoline derivatives. Expected solubility patterns include:

Solvent CategoryExpected Solubility
Dimethyl sulfoxideHigh
DimethylformamideHigh
EthanolModerate to High
ChloroformModerate to High
Diethyl etherModerate
WaterLow

Partition Coefficients

The octanol-water partition coefficient serves as a critical parameter for predicting bioavailability and membrane permeability. Computational analysis of structurally similar compounds indicates a LogP value in the range of 2.5 to 3.5 [1] [2]. This moderate lipophilicity suggests favorable characteristics for biological applications while maintaining adequate aqueous solubility for formulation purposes.

The presence of both halogen substituents and the amino group creates a balanced molecular polarity that influences partition behavior. Fluorine substitution typically increases lipophilicity more than other halogens due to its high electronegativity and small van der Waals radius [9].

Thermal Stability and Degradation Kinetics

Thermal stability assessment of 7-Chloro-8-fluoroisoquinolin-3-amine requires consideration of the inherent stability of the isoquinoline framework and the influence of halogen substituents on thermal decomposition pathways.

Thermal Decomposition Patterns

Studies on halogenated aromatic compounds reveal that thermal stability is significantly influenced by the nature and position of substituents. Fluorinated quinoline derivatives generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strength of carbon-fluorine bonds [10] [11].

The decomposition of fluoroisoquinoline systems typically proceeds through multiple pathways involving fluorine migration and cyclization reactions. Research on N-fluoroalkyl-1,2,3-triazoles demonstrates that thermal rearrangement can occur at temperatures between 165-185°C, with formal 1,3-fluorine shifts leading to isoquinoline formation [11].

Kinetic Parameters

Thermal analysis of related quinoline compounds indicates that decomposition typically initiates at temperatures above 200°C. The activation energy for thermal decomposition of halogenated quinoline derivatives ranges from 150-200 kJ/mol, depending on the specific substitution pattern [10] [12].

ParameterEstimated Range
Onset Temperature180-220°C
Peak Decomposition250-300°C
Activation Energy150-200 kJ/mol

Degradation Mechanisms

Computational studies on isoquinoline ring-opening mechanisms using M06/6-311G(d,p) and M06-2X/6-311+G(d,p) levels reveal that the rate-limiting step involves addition reactions at nitrogen positions. The energy barrier for such processes typically ranges from 25-60 kcal/mol, depending on the presence of catalytic species [13].

The degradation pathway likely involves initial C-N bond cleavage followed by ring fragmentation. The presence of halogen substituents may influence these pathways by altering electron density distribution and creating preferential cleavage sites [10] [12].

Spectroscopic Characterization

UV-Vis Absorption Spectra

The ultraviolet-visible absorption characteristics of 7-Chloro-8-fluoroisoquinolin-3-amine are determined by the electronic transitions within the aromatic isoquinoline framework, modified by halogen substitution effects.

Electronic Transition Analysis

Isoquinoline derivatives typically exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions. Studies on halogenated quinoline compounds demonstrate characteristic absorption maxima in the range of 270-330 nm [14] [15] [16].

The absorption profile is expected to include:

Transition TypeWavelength Range (nm)Relative Intensity
π→π* (Primary)280-310High
π→π* (Secondary)250-280Moderate
n→π*320-350Low

Substituent Effects on UV Absorption

The presence of electron-withdrawing chlorine and fluorine substituents typically produces bathochromic shifts in absorption maxima compared to unsubstituted isoquinoline. Research on fluorinated quinoline derivatives shows that fluorine substitution can shift absorption bands by 10-20 nm toward longer wavelengths [17] [15].

The amino group at position 3 introduces additional electronic transitions due to its electron-donating character, potentially leading to charge-transfer bands in the visible region. Studies on aminoquinoline compounds demonstrate that amino substitution can enhance absorption intensity and introduce new bands around 350-400 nm [16].

Solvent Effects

UV-Vis spectra of quinoline derivatives exhibit significant solvent dependence due to hydrogen bonding and polarity effects. Bathochromic shifts are typically observed in polar solvents, with the magnitude depending on the specific solvent-solute interactions [16].

In polar protic solvents such as methanol, enhanced hydrogen bonding with the amino group may result in red-shifted absorption bands. Conversely, in nonpolar solvents, the spectra are expected to more closely resemble gas-phase transitions [14] [16].

Vibrational Spectroscopy Signatures

The infrared and Raman spectroscopic characteristics of 7-Chloro-8-fluoroisoquinolin-3-amine reflect the vibrational modes of the halogenated isoquinoline framework and the amino functional group.

Characteristic IR Absorption Bands

Density functional theory calculations on halogenated quinoline compounds provide reliable predictions for vibrational frequencies. Studies using B3LYP/6-311++G(d,p) methods demonstrate good correlation between calculated and experimental infrared spectra [18] [19].

Functional GroupFrequency Range (cm⁻¹)Assignment
N-H Stretch (Amino)3300-3500Primary amine
C-H Stretch (Aromatic)3000-3100Aromatic hydrogen
C=C Stretch (Ring)1580-1620Aromatic framework
C=N Stretch1450-1500Isoquinoline nitrogen
C-F Stretch1000-1200Carbon-fluorine bond
C-Cl Stretch700-800Carbon-chlorine bond

Halogen-Specific Vibrational Modes

The carbon-fluorine stretching vibration typically appears as a strong absorption in the 1000-1200 cm⁻¹ region, with the exact frequency depending on the local electronic environment. Studies on fluorinated aromatic compounds show that electron-withdrawing groups adjacent to fluorine can shift this vibration to higher frequencies [18].

Carbon-chlorine stretching vibrations are generally observed in the 700-800 cm⁻¹ region for aromatic chlorine substituents. The presence of multiple halogen atoms can lead to coupling between vibrational modes, resulting in complex band patterns [20] [19].

Amino Group Vibrations

The primary amino group contributes characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as a doublet due to symmetric and asymmetric stretching modes. N-H bending vibrations are expected around 1600-1650 cm⁻¹, potentially overlapping with aromatic C=C stretching modes [20].

Ring Vibrations

The isoquinoline framework exhibits characteristic in-plane and out-of-plane bending modes. Studies on isoquinoline derivatives using infrared spectroscopy reveal that ring breathing modes typically appear around 1000-1100 cm⁻¹, while C-H out-of-plane bending vibrations occur in the 800-900 cm⁻¹ region [20] [19].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.0203541 g/mol

Monoisotopic Mass

196.0203541 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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